REACTION_CXSMILES
|
Cl[C:2]([CH2:10][Cl:11])([CH2:5][CH:6]([C:8]#[N:9])[CH3:7])[CH:3]=O.[ClH:12]>C(#N)C.Cl[Ni]Cl>[Cl:12][C:8]1[C:6]([CH3:7])=[CH:5][C:2]([CH2:10][Cl:11])=[CH:3][N:9]=1
|
Name
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2-chloro-2-chloromethyl-4-cyano-4-methylbutyraldehyde
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC(C=O)(CC(C)C#N)CCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a pre-heated (180°-230° C.) flow reactor
|
Type
|
DISTILLATION
|
Details
|
Short path distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |